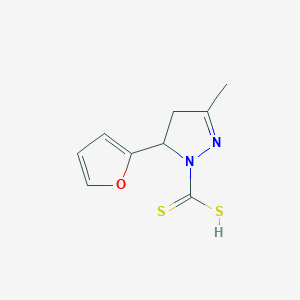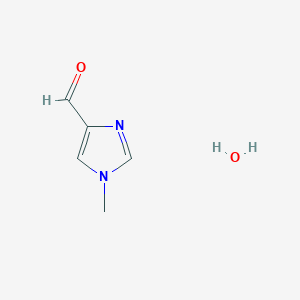
1-Methylimidazole-4-carbaldehyde;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylimidazole-4-carbaldehyde;hydrate is an organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by a methyl group at position 1 and a carbaldehyde group at position 4, along with a hydrate form. It is a colorless liquid used in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methylimidazole-4-carbaldehyde;hydrate can be synthesized through several methodsThis can be achieved using reagents such as formaldehyde and methylamine under acidic conditions .
Industrial Production Methods: Industrial production typically involves the Radziszewski reaction, which combines glyoxal, formaldehyde, ammonia, and methylamine. This method is efficient and scalable, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methylimidazole-4-carbaldehyde;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as Grignard reagents and organolithium compounds are used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted imidazole derivatives.
Applications De Recherche Scientifique
1-Methylimidazole-4-carbaldehyde;hydrate has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a mimic for nucleoside bases.
Mécanisme D'action
The mechanism of action of 1-Methylimidazole-4-carbaldehyde;hydrate involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions that form covalent bonds with electrophilic centers. It can also serve as a ligand, coordinating with metal ions in catalytic processes. The specific pathways and targets depend on the context of its use, such as enzyme inhibition or catalysis .
Comparaison Avec Des Composés Similaires
1-Methylimidazole: Similar in structure but lacks the carbaldehyde group.
4-Methylimidazole: Similar but has a methyl group at position 4 instead of a carbaldehyde group.
2-Methylimidazole: Similar but has a methyl group at position 2.
Uniqueness: 1-Methylimidazole-4-carbaldehyde;hydrate is unique due to the presence of both a methyl group and a carbaldehyde group, which confer distinct reactivity and applications. The hydrate form also influences its physical properties and solubility .
Propriétés
Numéro CAS |
651731-85-0 |
|---|---|
Formule moléculaire |
C5H8N2O2 |
Poids moléculaire |
128.13 g/mol |
Nom IUPAC |
1-methylimidazole-4-carbaldehyde;hydrate |
InChI |
InChI=1S/C5H6N2O.H2O/c1-7-2-5(3-8)6-4-7;/h2-4H,1H3;1H2 |
Clé InChI |
NEBNXAFUOOHDFE-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(N=C1)C=O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


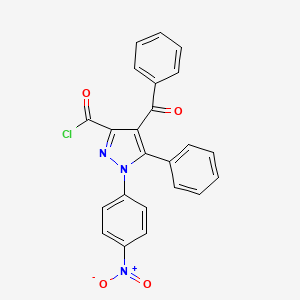
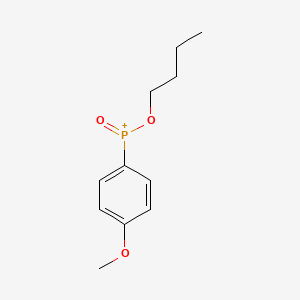

![6-(Furan-2-yl)-3-(phenoxymethyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12526608.png)
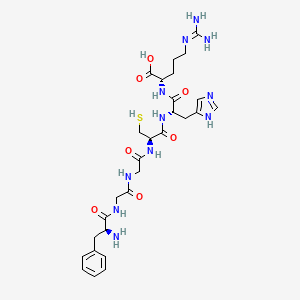
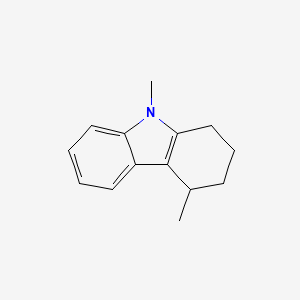
![3-[(1S,3R)-3-Hydroxycyclopentyl]-1H-indole-5-carbonitrile](/img/structure/B12526626.png)

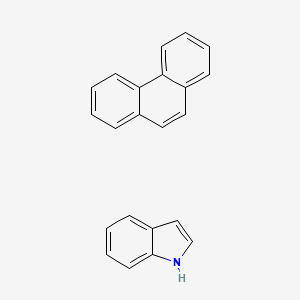
![6-(1-Benzofuran-2-yl)-2-(pyridin-4-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12526643.png)
![Benzamide, 3-[5-[[(4-methoxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B12526648.png)
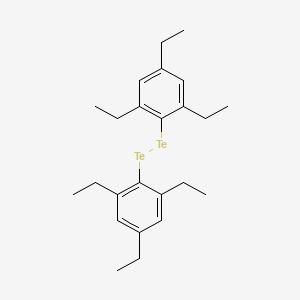
![1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]bis(4-methylpyridin-1-ium)](/img/structure/B12526656.png)
